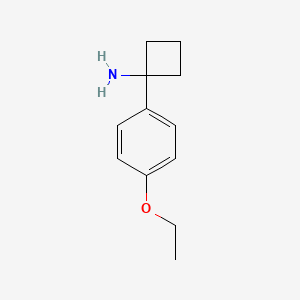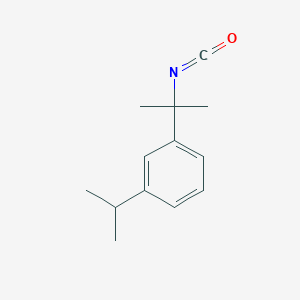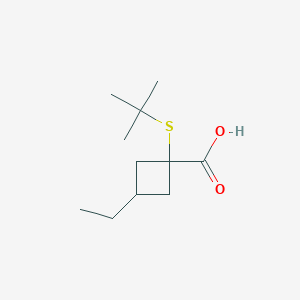
1-(Tert-butylthio)-3-ethylcyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butylthio)-3-ethylcyclobutane-1-carboxylic acid is an organic compound featuring a cyclobutane ring substituted with a tert-butylthio group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butylthio)-3-ethylcyclobutane-1-carboxylic acid typically involves the reaction of cyclobutane derivatives with tert-butylthiol and ethylating agents. One common method involves the use of Grignard reagents, where tert-butylthiol is reacted with a cyclobutane derivative in the presence of a suitable catalyst . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes using microreactor technology. This method allows for efficient and scalable synthesis by optimizing reaction conditions such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butylthio)-3-ethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution: The tert-butylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as thiolates or amines.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclobutane derivatives without the tert-butylthio group.
Substitution: Cyclobutane derivatives with new functional groups.
Scientific Research Applications
1-(Tert-butylthio)-3-ethylcyclobutane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Tert-butylthio)-3-ethylcyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The tert-butylthio group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
tert-Butylthiol: Shares the tert-butylthio group but lacks the cyclobutane ring and carboxylic acid group.
Cyclobutane carboxylic acid: Contains the cyclobutane ring and carboxylic acid group but lacks the tert-butylthio group.
Uniqueness: 1-(Tert-butylthio)-3-ethylcyclobutane-1-carboxylic acid is unique due to the combination of its tert-butylthio group, ethyl group, and cyclobutane ring.
Properties
Molecular Formula |
C11H20O2S |
|---|---|
Molecular Weight |
216.34 g/mol |
IUPAC Name |
1-tert-butylsulfanyl-3-ethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H20O2S/c1-5-8-6-11(7-8,9(12)13)14-10(2,3)4/h8H,5-7H2,1-4H3,(H,12,13) |
InChI Key |
XNXZXHNNFFVAMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(C1)(C(=O)O)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


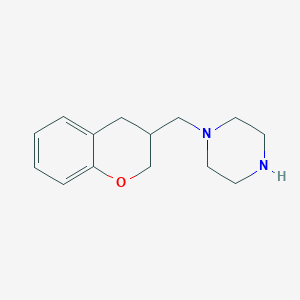
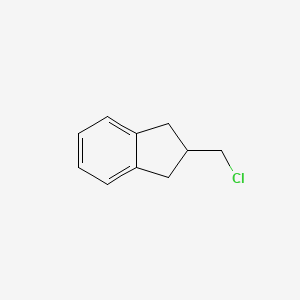

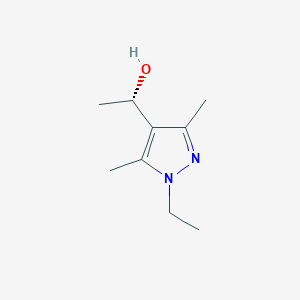
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13531263.png)
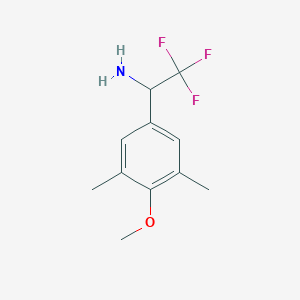
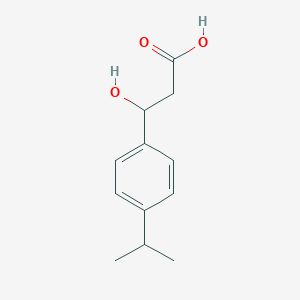
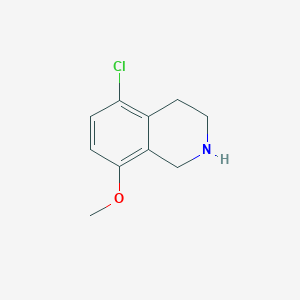
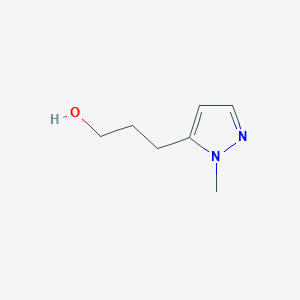
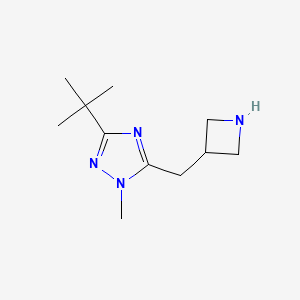
![tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]methyl}carbamate](/img/structure/B13531288.png)
